Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.
Related Compounds
TD139
2-Phosphonomethyl pentanedioic acid (2-PMPA)
Relevance: While not structurally related to GB1107, 2-PMPA was investigated in combination with GB1107 and other compounds in prostate cancer research. [] The study aimed to evaluate the synergistic cytotoxic effects of combining different inhibitors, including galectin-3 inhibitors like GB1107, with standard chemotherapy drugs.
Enzalutamide (ENZ)
Relevance: Similar to 2-PMPA, enzalutamide is not structurally related to GB1107 but was investigated in combination with GB1107 in prostate cancer research. [] The study aimed to evaluate the potential synergistic effects of combining enzalutamide with GB1107 and other inhibitors as a treatment strategy for prostate cancer.
Docetaxel (DOC)
Relevance: Although structurally unrelated to GB1107, docetaxel was included in a study alongside GB1107 to investigate potential synergistic cytotoxic effects in various prostate cancer cell lines. [] The research explored combining different inhibitors, including GB1107, with standard chemotherapy drugs like docetaxel to enhance treatment efficacy.
Lactose
Relevance: Lactose was used as a control sugar in a study investigating the mechanism of galacto-oligosaccharide (GOS)-induced IgE cross-linking on basophils. [] The study found that lactose exhibited an inhibitory effect on GOS-induced basophil activation, but this effect was attributed to the cross-reactivity of GOS-specific IgE to lactose rather than a specific interaction with galectin-3.
Thiodigalactoside (TDG)
Relevance: Similar to lactose, thiodigalactoside was used as a control sugar in the study on GOS-induced basophil activation. [] The study found that TDG also exhibited an inhibitory effect, but this was attributed to the cross-reactivity of GOS-specific IgE to TDG rather than a specific interaction with galectin-3.
GB1490
Compound Description: GB1490 is a potent and selective small-molecule inhibitor of galectin-1, specifically designed based on the structure of thiogalactoside-based galectin-3 inhibitors. [] It demonstrates high affinity for galectin-1 and exhibits favorable pharmacokinetic properties, including high oral bioavailability in mice. [] GB1490 has shown efficacy in reversing galectin-1-induced apoptosis in Jurkat cells at low micromolar concentrations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FT001 is a potent and selective BET Bromodomain inhibitor. FT001 inhibited the expression of MYC in the submicromolar range (IC50 = 0.46 μM). FT001 has potent antiproliferative effects against MV-4-11 and demonstrates significant MYC mRNA suppression both in vitro and in vivo. Upon daily oral dosing of FT001, complete tumor growth inhibition was observed at well tolerated doses.
FSB is a fluorescent probe that has been used for the detection of amyloid plaques in human postmortem brain from patients with Alzheimer’s disease and of curli amyloid fibers in E. coli biofilms. It has also been used to label tau inclusions in mouse and human brain sections and in mouse spinal cord following intravenous injection. FSB has excitation/emission maxima of 390/520 nm, respectively. FSB is a highly fluorescent amyloid-specific dye.
FT-1101 is an orally bioavailable, potent and selective BET inhibitor. FT-1101 binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.